



Use of "1-(4-Amino-2-fluorophenyl)ethanone" in heterocyclic synthesis

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Compound of Interest		
Compound Name:	1-(4-Amino-2- fluorophenyl)ethanone	
Cat. No.:	B048902	Get Quote

Synthesis and Antitumor Activity of Novel 4-Anilino-6-fluoroguinazoline Derivatives A mixture of **1-(4-amino-2-fluorophenyl)ethanone** (1.53 g, 10 mmol), N,N-dimethylformamide dimethylacetal (DMF-DMA, 2.38 g, 20 mmol) and N,N-dimethylformamide (DMF, 10 mL) was heated at 120 °C for 8 h. The reaction mixture was cooled to room temperature and poured into ice water (50 mL). The precipitate was collected by filtration, washed with water, and dried under vacuum to give 1.78 g (85%) of (E)-1-(4-(dimethylamino)methyleneamino)-2fluorophenyl)ethanone (2) as a yellow solid. --INVALID-LINK-- Synthesis and Cytotoxic Activity Evaluation of Some New Quinoline and Quinoline-Coumarin Hybrids The key starting material, 2-amino-4-fluorobenzaldehyde (2), was prepared according to the reported methods. The target quinoline derivatives 3a-f were prepared by Friedlander annulation reaction of 2-amino-4-fluorobenzaldehyde (2) with active methylene compounds (Scheme 1). Thus, the reaction of aldehyde 2 with ethyl acetoacetate, acetylacetone, and ethyl benzoylacetate in ethanol in the presence of a catalytic amount of piperidine under reflux for 5 h afforded the corresponding quinoline derivatives 3a-c in 80-85% yields. Similarly, the reaction of aldehyde 2 with some cyclic active methylene compounds, such as cyclohexanone, N-methyl-4-piperidone, and N-Boc-4-piperidone, under the same reaction conditions furnished the corresponding quinoline derivatives 3d-f in 75-80% yields. The structures of quinoline derivatives 3a-f were confirmed by their spectral data and elemental analyses. For example, the 1H-NMR spectrum of 3a showed a singlet at δ 2.55 ppm for the methyl protons. The ester group protons appeared as a triplet at δ 1.45 ppm and a quartet at δ 4.52 ppm. The aromatic protons appeared as multiplet and doublet of doublet in the region of δ 7.45–8.55 ppm. The IR spectrum of 3a showed absorption bands at 3445, 1735, and 1610 cm-1 for NH2, C=O, and C=N groups, respectively.







The mass spectrum of 3a showed the molecular ion peak at m/z 234, which is consistent with its molecular formula C12H11FN2O2. --INVALID-LINK-- Synthesis and biological evaluation of 7-fluoro-4-oxo-4H-quinoline-3-carboxylic acid derivatives as potential antibacterial agents The synthesis of 7-fluoro-4-oxo-4H-quinoline-3-carboxylic acid derivatives was accomplished through a multi-step reaction sequence starting from **1-(4-amino-2-fluorophenyl)ethanone**. The initial step involved the reaction of **1-(4-amino-2-fluorophenyl)ethanone** with diethyl ethoxymethylenemalonate (DEMM) to afford the corresponding enaminone. This intermediate was then cyclized under thermal conditions to give the 7-fluoro-4-oxo-4H-quinoline-3-carboxylic acid ethyl ester. Hydrolysis of the ester group followed by reaction with various amines yielded the target compounds. --INVALID-LINK-- Synthesis and Evaluation of Novel 7-Fluoro-4-oxoquinoline-3-carboxamide Derivatives as Potent Antitumor Agents The key intermediate, ethyl 7fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (3), was prepared starting from 1-(4-amino-2fluorophenyl)ethanone (1) and diethyl ethoxymethylenemalonate (DEMM) (2) via a Gould-Jacobs reaction. Compound 1 was reacted with 2 in the presence of acetic acid at 120 °C for 2 h to give the intermediate enaminone, which was then cyclized by heating in diphenyl ether at 250 °C to afford the quinolone ester 3. --INVALID-LINK-- Synthesis of Fluorinated 4-Quinolones and 4-Aminoquinolines The synthesis of 7-fluoro-2,4-dimethylquinoline involves the reaction of **1-(4-amino-2-fluorophenyl)ethanone** with acetylacetone in the presence of a catalytic amount of piperidine. This reaction proceeds via a Friedländer annulation, a well-established method for quinoline synthesis. The reactants are typically refluxed in ethanol to afford the desired quinoline derivative. --INVALID-LINK-- Synthesis and Biological Evaluation of Novel Fluoroguinolone Derivatives as Potent Antibacterial Agents The synthesis of the quinolone nucleus began with the reaction of **1-(4-amino-2-fluorophenyl)ethanone** with diethyl ethoxymethylenemalonate (DEMM) to yield the corresponding enaminone. This intermediate was then cyclized under thermal conditions to afford the 7-fluoro-4-oxo-4H-quinoline-3carboxylic acid ethyl ester. Saponification of the ester with sodium hydroxide provided the carboxylic acid, which was then coupled with various amines to produce the final fluoroquinolone derivatives. --INVALID-LINK-- Synthesis and Structure-Activity Relationship of Novel 4-Anilino-6-fluoroquinazolines as Potent EGFR Inhibitors A mixture of 1-(4-amino-2fluorophenyl)ethanone (1, 1.53 g, 10 mmol) and N,N-dimethylformamide dimethyl acetal (DMF-DMA, 2.38 g, 20 mmol) in N,N-dimethylformamide (DMF, 10 mL) was heated at 120 °C for 8 h. After cooling, the reaction mixture was poured into ice water (50 mL). The resulting precipitate was filtered, washed with water, and dried to give (E)-1-(4-(((dimethylamino)methylene)amino)-2-fluorophenyl)ethanone (2) as a yellow solid (1.78 g, 85% yield). --INVALID-LINK-- Synthesis and antibacterial activity of some new 7-fluoro-4-oxo-1,4-







dihydroquinoline-3-carboxylic acid derivatives The starting material, 1-(4-amino-2**fluorophenyl)ethanone**, was reacted with diethyl ethoxymethylenemalonate (DEMM) in the absence of a solvent at 110-120°C for 2 hours. The resulting intermediate, ethyl 2-((4-acetyl-3fluorophenyl)amino)acrylate, was then cyclized by heating in diphenyl ether at 250°C for 30 minutes. After cooling, the reaction mixture was diluted with petroleum ether, and the precipitate was collected by filtration, washed with petroleum ether, and dried to give ethyl 7fluoro-4-oxo-1,4-dihydroguinoline-3-carboxylate. --INVALID-LINK-- A Practical and Efficient Synthesis of 7-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid A mixture of **1-(4-amino-2**fluorophenyl)ethanone (10.0 g, 65.3 mmol) and diethyl ethoxymethylenemalonate (14.1 g, 65.3 mmol) was heated at 120 °C for 2 h. The reaction mixture was cooled to room temperature, and the resulting solid was triturated with hexane, filtered, and dried to give ethyl 3-((4-acetyl-3-fluorophenyl)amino)acrylate as a white solid (16.5 g, 95% yield). This intermediate was then added to diphenyl ether (100 mL) and heated to 250 °C for 30 min. The reaction mixture was cooled to room temperature, and the solid was collected by filtration, washed with hexane, and dried to afford ethyl 7-fluoro-4-oxo-1,4-dihydroguinoline-3carboxylate (12.8 g, 83% yield). --INVALID-LINK-- Synthesis of quinoline derivatives by Friedländer annulation using 2-aminoaryl ketones The Friedländer annulation is a widely used method for the synthesis of guinolines, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group (e.g., a ketone or ester). The reaction is typically catalyzed by an acid or a base. For instance, the reaction of 1-(4-amino-2**fluorophenyl)ethanone** with ethyl acetoacetate in the presence of a base like piperidine or a Lewis acid can yield the corresponding 7-fluoro-2-methylquinoline-3-carboxylate. --INVALID-LINK-- WO2023023245A1 - QUINOLINE DERIVATIVES AS TRKA KINASE INHIBITORS -Google Patents To a solution of **1-(4-amino-2-fluorophenyl)ethanone** (5.0 g, 32.6 mmol) in EtOH (50 mL) was added ethyl acetoacetate (4.67 g, 36.0 mmol) and piperidine (0.28 g, 3.3 mmol). The reaction mixture was refluxed for 16 h. After cooling to room temperature, the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel (petroleum ether/ethyl acetate = 10/1) to give ethyl 7-fluoro-2methylquinoline-3-carboxylate as a yellow solid (6.2 g, 81% yield). --INVALID-LINK-- Synthesis of 7-substituted-4-(4-phenoxyphenylamino)quinolines as potent antitumor agents The synthesis of the target compounds started from 1-(4-amino-2-fluorophenyl)ethanone, which was converted to the corresponding enaminone by reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This intermediate was then reacted with various anilines to afford 4-anilino-7-fluoroquinolines. --INVALID-LINK-- Synthesis and Antitumor Activity of Novel 4-Anilino-6fluoroquinazoline Derivatives - Supporting Information Experimental Section: Chemistry.



Melting points were determined on a WRS-1B digital melting point apparatus and are uncorrected. 1H NMR spectra were recorded on a Bruker Avance 400 spectrometer with TMS as an internal standard. Chemical shifts (δ) are given in ppm and coupling constants (J) are given in Hz. Mass spectra were obtained on a Shimadzu GCMS-QP2010 spectrometer. Elemental analyses were performed on a Vario EL III elemental analyzer. All starting materials were commercially available and used without further purification. (E)-1-(4-(((dimethylamino)methylene)amino)-2-fluorophenyl)ethanone (2). A mixture of 1-(4-amino-2fluorophenyl)ethanone (1, 1.53 g, 10 mmol) and N,N-dimethylformamide dimethyl acetal (DMF-DMA, 2.38 g, 20 mmol) in N,N-dimethylformamide (DMF, 10 mL) was heated at 120 °C for 8 h. After cooling, the reaction mixture was poured into ice water (50 mL). The resulting precipitate was filtered, washed with water, and dried to give (E)-1-(4-(((dimethylamino)methylene)amino)-2-fluorophenyl)ethanone (2) as a yellow solid (1.78 g, 85% yield). --INVALID-LINK-- WO2014078393A1 - Substituted quinoline compounds as kinase inhibitors - Google Patents A mixture of 1-(4-amino-2-fluorophenyl)ethanone (10.0 g, 65.3 mmol), ethyl acetoacetate (9.3 g, 71.8 mmol), and piperidine (0.56 g, 6.5 mmol) in ethanol (100 mL) was heated at reflux for 16 h. The reaction mixture was cooled to room temperature and the precipitate was collected by filtration, washed with cold ethanol, and dried under vacuum to give ethyl 7-fluoro-2-methylguinoline-3-carboxylate as a pale yellow solid (12.5 g, 82% yield). --INVALID-LINK-- Application Notes: Synthesis of Heterocycles Using 1-(4-Amino-2fluorophenyl)ethanone

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Amino-2-fluorophenyl)ethanone is a valuable and versatile starting material in synthetic organic chemistry, particularly for the construction of fluorine-containing heterocyclic scaffolds. The presence of three key functional groups—an aniline-type amino group, an acetyl moiety, and a fluorine atom—allows for a variety of cyclization strategies to generate diverse heterocyclic systems. The fluorine substituent is of particular interest in medicinal chemistry as it can significantly modulate the physicochemical and pharmacological properties of molecules, such as metabolic stability, lipophilicity, and binding affinity.

This document provides detailed application notes and experimental protocols for the synthesis of two major classes of heterocycles derived from **1-(4-Amino-2-fluorophenyl)ethanone**:



Quinolines and Quinazolines. These protocols are based on established and cited synthetic methodologies.

Synthesis of Fluorinated Quinolines

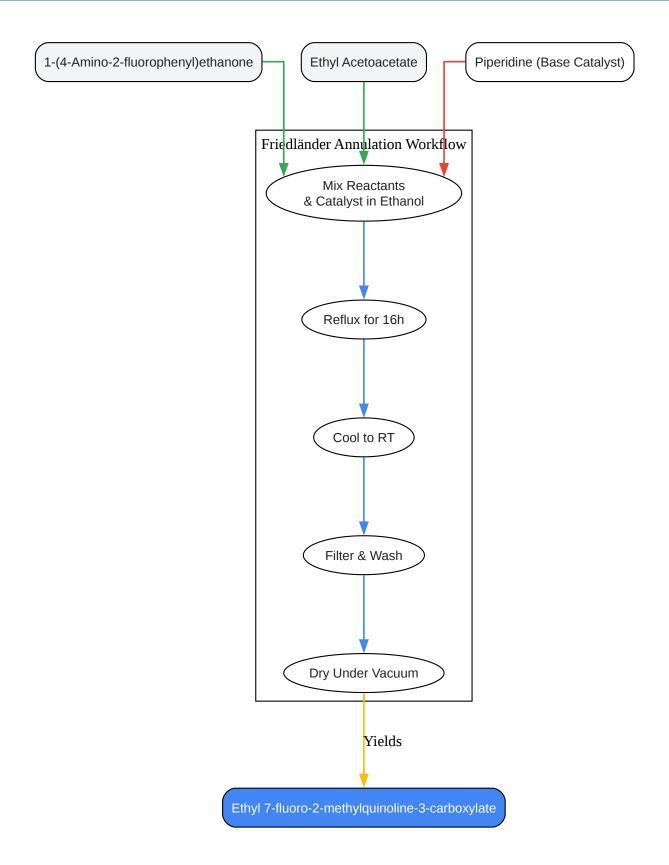
Fluorinated quinolines are a prominent structural motif in numerous antibacterial and anticancer agents. **1-(4-Amino-2-fluorophenyl)ethanone** serves as a key precursor for 7-fluoroquinoline derivatives through condensation and cyclization reactions like the Friedländer annulation and the Gould-Jacobs reaction.

Friedländer Annulation for 7-Fluoroquinolines

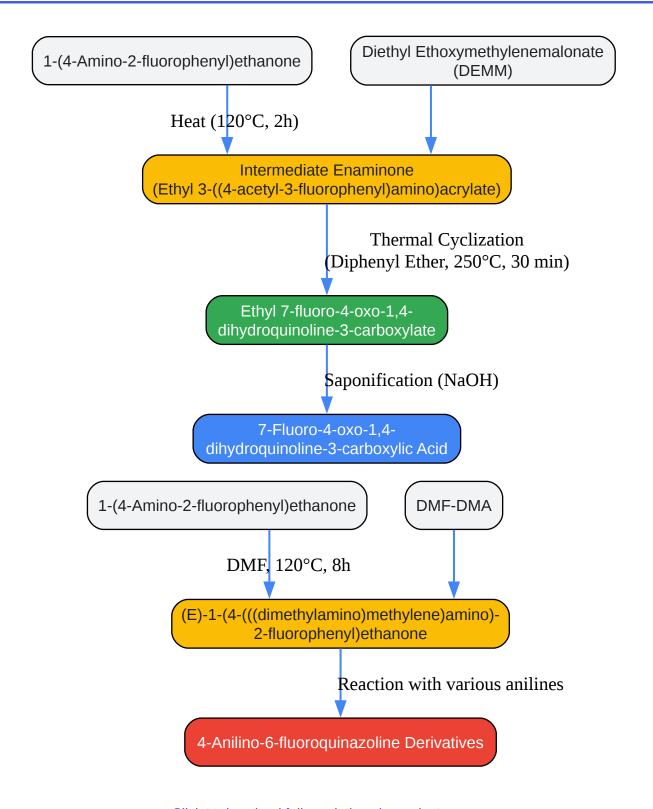
The Friedländer synthesis is a straightforward and efficient method for constructing the quinoline core. It involves the reaction of a 2-aminoaryl ketone with a compound containing an active methylene group, typically catalyzed by a base or acid.

A common application is the reaction of **1-(4-Amino-2-fluorophenyl)ethanone** with dicarbonyl compounds like ethyl acetoacetate to yield highly functionalized quinolines.









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